molecular formula C15H11N5O B2927816 4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 68357-69-7

4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2927816
CAS No.: 68357-69-7
M. Wt: 277.287
Attention: For research use only. Not for human or veterinary use.
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Description

4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the tetrazoloquinazoline family. This compound is characterized by a fused ring system that includes a tetrazole ring and a quinazoline ring, with an o-tolyl substituent at the 4-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-arylthio-4-azidoquinazolines with nucleophiles such as amines, alcohols, and alkylthiols. This reaction is facilitated by the electron-withdrawing character of the fused tetrazolo system, which promotes nucleophilic aromatic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include amines, alcohols, and alkylthiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of suitable solvents.

Major Products

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reactions with amines can yield amino-substituted quinazolines, while reactions with alcohols can produce alkoxy-substituted quinazolines .

Scientific Research Applications

4-(o-tolyl)tetrazolo[1,5-a]

Properties

IUPAC Name

4-(2-methylphenyl)tetrazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c1-10-6-2-4-8-12(10)19-14(21)11-7-3-5-9-13(11)20-15(19)16-17-18-20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFNULBRGNYAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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